(1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-(3-bromophenyl)-1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(10(13)14)6-9(11)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,14)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXGQBPOLUVGSU-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]1C2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a bromophenyl-substituted alkene, using a carbenoid reagent. The reaction conditions often include the use of a metal catalyst, such as palladium or rhodium, under controlled temperature and pressure to ensure the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme-substrate interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
- (1S,2R)-2-(3-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid
- (1S,2R)-2-(3-Fluorophenyl)-1-methylcyclopropane-1-carboxylic acid
- (1S,2R)-2-(3-Methoxyphenyl)-1-methylcyclopropane-1-carboxylic acid
Comparison: Compared to its analogs, (1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Biological Activity
(1S,2R)-2-(3-Bromophenyl)-1-methylcyclopropane-1-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a cyclopropane ring substituted with a bromophenyl group and a carboxylic acid group, which contributes to its biological activity. Understanding its biological mechanisms and applications can provide insights into its utility in drug development and therapeutic strategies.
- IUPAC Name : this compound
- Molecular Formula : C11H11BrO2
- Molecular Weight : 255.11 g/mol
- CAS Number : 2137900-02-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in enzyme active sites, while the carboxylic acid group facilitates hydrogen bonding with amino acids. These interactions can modulate the activity of target proteins, leading to various biological effects.
Biological Activity
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
1. Antimicrobial Activity
Research indicates that derivatives of cyclopropane carboxylic acids possess antimicrobial properties. For instance, this compound has shown effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
2. Anti-inflammatory Effects
The compound's ability to inhibit lipoxygenases (LOXs), which are involved in inflammatory processes, has been documented. In vitro studies suggest that it can reduce the production of leukotrienes, thereby mitigating inflammation.
3. Anticancer Potential
Preliminary investigations into the anticancer activity of this compound have revealed that it may induce apoptosis in cancer cell lines through mitochondrial pathways. The presence of the bromophenyl group enhances its interaction with cellular targets involved in cancer progression.
Comparative Analysis with Analogous Compounds
A comparative study of this compound with similar compounds reveals distinct differences in their biological profiles:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S,2R)-2-(3-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid | Chlorophenyl Structure | Moderate antimicrobial activity |
| (1S,2R)-2-(3-Fluorophenyl)-1-methylcyclopropane-1-carboxylic acid | Fluorophenyl Structure | Weak anti-inflammatory effects |
| (1S,2R)-2-(3-Methoxyphenyl)-1-methylcyclopropane-1-carboxylic acid | Methoxyphenyl Structure | Significant anticancer properties |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Study 1 : A study published in a pharmaceutical journal demonstrated that this compound exhibited an IC50 value of 12 µM against a specific bacterial strain, highlighting its potential as an antimicrobial agent .
- Study 2 : Another research article explored the anti-inflammatory effects of this compound in vitro, showing a reduction in pro-inflammatory cytokine production by up to 40% when tested on human cell lines .
- Study 3 : A recent investigation into its anticancer properties reported that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines, suggesting its potential as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
